2,5-Dioxooxolan-3-YL acetate

概要

説明

2,5-Dioxooxolan-3-YL acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H6O5 and its molecular weight is 158.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

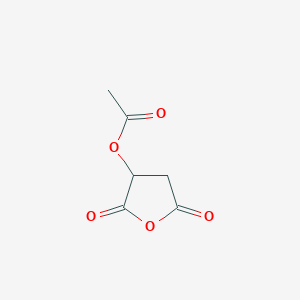

2,5-Dioxooxolan-3-YL acetate, with the molecular formula C₆H₆O₅, is a cyclic ester characterized by its unique dioxolane structure. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural features of this compound include:

- Dioxolane Ring : The presence of a dioxolane moiety contributes to the compound's reactivity.

- Acetate Group : This functional group enhances solubility and reactivity in biological systems.

The compound's reactivity is largely attributed to the two carbonyl groups located at the 2 and 5 positions of the oxolane ring, which play a significant role in its interactions with biological molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reaction of dioxooxolane derivatives with acetic acid or acetyl chloride.

- Cyclization Reactions : Involving precursor compounds that form the dioxolane structure under specific conditions.

These methods highlight the importance of controlling reaction conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, preliminary results indicated that treatment with this compound led to increased levels of apoptotic markers in cultured cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 100 µg/mL.

-

Study on Anticancer Properties :

- Objective : To investigate the pro-apoptotic effects on human breast cancer cells (MCF-7).

- Methodology : Flow cytometry was used to analyze apoptotic cell death.

- Results : A dose-dependent increase in apoptosis was noted at concentrations ranging from 10 µM to 50 µM.

Comparative Analysis with Similar Compounds

A comparison table highlighting structural similarities and differences with related compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₆H₆O₅ | Unique dioxolane structure; antimicrobial activity |

| (R)-2,5-Dioxotetrahydrofuran-3-YL acetate | C₇H₈O₅ | Tetrahydrofuran ring; different reactivity |

| Methyl 2-(2,5-dioxooxolan-3-yl)acetate | C₇H₈O₅ | Similar structure; explored for medicinal applications |

This comparison underscores the unique biological activity profile of this compound due to its specific structural attributes.

科学的研究の応用

Organic Synthesis

In organic chemistry, 2,5-Dioxooxolan-3-YL acetate serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various synthetic pathways:

- Synthesis of Dioxolane Derivatives : The compound can be used to create dioxolane derivatives that have potential applications in pharmaceuticals .

- Asymmetric Synthesis : It plays a role in the asymmetric synthesis of compounds like plakinic acid A, which is significant for natural product chemistry .

Medicinal Chemistry

Research indicates that this compound exhibits several biological activities that make it a candidate for drug formulation:

- Antimicrobial Properties : Studies have shown potential antimicrobial effects, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications .

- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes indicate potential for clinical evaluation in drug development .

Material Science

The compound's unique structure lends itself to applications in material science:

- Sustainable Plastics : Research has explored the synthesis of poly(1,3-dioxolane) with high tensile strength and recyclability, positioning it as a candidate for sustainable materials .

- Chemical Intermediates : It is used as an intermediate in the production of specialty chemicals and agrochemicals .

Case Studies

- Pharmaceutical Development : A study on the synthesis of chiral dioxolane inhibitors demonstrated that these compounds exhibited comparable potency to existing drugs. This research underscores the therapeutic potential of this compound derivatives .

- Environmental Chemistry : The photolysis of dioxolanes has been investigated for producing various compounds relevant to environmental studies. This process has implications for understanding chemical transformations in nature .

- Biocatalysis Applications : The combination of hydroformylation and biocatalysis technologies has been explored for synthesizing key intermediates relevant to enzyme inhibitors. This interdisciplinary approach showcases the compound's versatility in synthetic chemistry .

特性

IUPAC Name |

(2,5-dioxooxolan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337171 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24766-96-9 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the modification of β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate impact their chiral recognition abilities?

A1: The research paper demonstrates that modifying β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate significantly enhances their chiral recognition abilities for specific drug enantiomers, such as dihydropyridines and fluoroquinolones []. This enhancement is attributed to the introduction of specific functional groups that interact differently with each enantiomer. While unmodified β-CD COFBPDA lacked chiral recognition for these drugs, the modified frameworks successfully separated the enantiomers in capillary electrochromatography. This difference suggests that the functional groups introduced by (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate play a crucial role in creating a chiral environment within the β-CD COF structure, enabling selective interaction and separation of enantiomers. Molecular docking simulations further support this mechanism by revealing distinct binding affinities and orientations for each enantiomer within the modified framework [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。